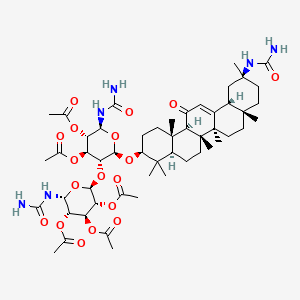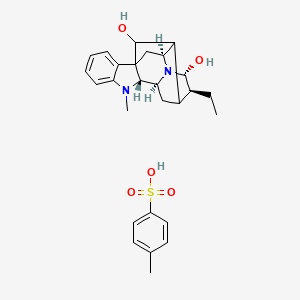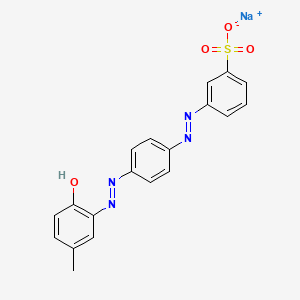
1-(2,3'-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a dichlorobenzhydryl group attached to a methylpiperazine moiety, forming a dihydrochloride salt. This compound is of interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride typically involves the following steps:
Formation of the Dichlorobenzhydryl Intermediate: This step involves the chlorination of benzhydryl chloride to introduce the dichloro substituents. The reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
N-Alkylation of Piperazine: The dichlorobenzhydryl intermediate is then reacted with 4-methylpiperazine. This N-alkylation reaction is typically performed in an organic solvent like dichloromethane, using a base such as sodium hydride to facilitate the reaction.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of 1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large-scale chlorination reactors to produce the dichlorobenzhydryl intermediate.
Continuous Flow N-Alkylation: Employing continuous flow reactors for the N-alkylation step to enhance efficiency and yield.
Crystallization and Purification: The final product is crystallized and purified using industrial crystallizers and filtration systems to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The dichlorobenzhydryl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to remove the chlorine atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzhydryl alcohol and piperazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Various substituted benzhydryl derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dechlorinated benzhydryl derivatives.
Aplicaciones Científicas De Investigación
1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride
- 1-(2,3’-Dichlorophenyl)-4-methylpiperazine dihydrochloride
- 1-(2,3’-Dichlorobenzyl)-4-methylpiperazine dihydrochloride
Uniqueness
1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride is unique due to its specific dichlorobenzhydryl substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
This detailed article provides a comprehensive overview of 1-(2,3’-Dichlorobenzhydryl)-4-methylpiperazine dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
126517-37-1 |
|---|---|
Fórmula molecular |
C18H22Cl4N2 |
Peso molecular |
408.2 g/mol |
Nombre IUPAC |
1-[(2-chlorophenyl)-(3-chlorophenyl)methyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C18H20Cl2N2.2ClH/c1-21-9-11-22(12-10-21)18(14-5-4-6-15(19)13-14)16-7-2-3-8-17(16)20;;/h2-8,13,18H,9-12H2,1H3;2*1H |
Clave InChI |
XZLSPTVVPLBRBO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















